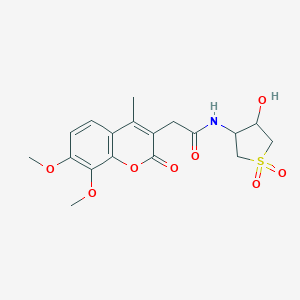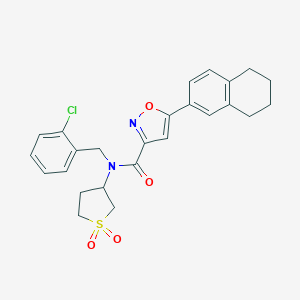![molecular formula C27H22FNO4 B264316 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264316.png)
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, also known as BFH-772, is a synthetic compound that has been the subject of scientific research due to its potential use as a drug candidate. It belongs to the class of pyrrolone derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the migration and invasion of cancer cells. It has also been shown to increase the activity of antioxidant enzymes and to reduce oxidative stress. In addition, it has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
実験室実験の利点と制限
One advantage of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is its relatively low toxicity, which makes it a potentially safe drug candidate. However, its limited solubility in water and some organic solvents may pose a challenge for its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several potential future directions for the study of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use as an anti-cancer agent, either alone or in combination with other drugs. Further studies could also investigate its mechanism of action and its potential use in other disease areas, such as cardiovascular disease and diabetes.
合成法
The synthesis of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluorobenzaldehyde with 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)pyrrol-2-one in the presence of a catalyst. The resulting intermediate is then subjected to a series of steps involving protection and deprotection of functional groups, followed by oxidation and cyclization to yield the final product.
科学的研究の応用
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C27H22FNO4 |
分子量 |
443.5 g/mol |
IUPAC名 |
(4E)-1-benzyl-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-13-20-14-19(9-12-22(20)33-16)25(30)23-24(18-7-10-21(28)11-8-18)29(27(32)26(23)31)15-17-5-3-2-4-6-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+ |
InChIキー |
NQRSFWNHGCQANF-WJTDDFOZSA-N |
異性体SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)
![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide](/img/structure/B264238.png)

![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B264252.png)
![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)
![3-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B264284.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)
![N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264306.png)
![ethyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264312.png)